α-Glucosidase Inhibition: Chromene Oxazolones vs. Acarbose
2H‑Chromene‑3‑carbaldehydes serve as direct precursors to 2H‑chromenylphenyloxazolones, which exhibit sub‑micromolar α‑glucosidase inhibition. Compound 5g (derived from the parent aldehyde) showed an IC₅₀ of 3.9 µg/mL, placing it within one order of magnitude of the clinical antidiabetic acarbose (IC₅₀ = 0.29 µg/mL) [1]. This level of potency distinguishes chromene‑based inhibitors from many other heterocyclic aldehyde‑derived libraries, where α‑glucosidase inhibition is often >50 µg/mL or absent.
| Evidence Dimension | α‑Glucosidase inhibitory activity (IC₅₀, µg/mL) |
|---|---|
| Target Compound Data | Chromene‑derived oxazolone 5g: 3.9 µg/mL |
| Comparator Or Baseline | Acarbose (standard drug): 0.29 µg/mL; other chromene‑carbaldehyde derivatives range from 5.7 to >50 µg/mL |
| Quantified Difference | ~13‑fold lower potency than acarbose, but 10‑ to 50‑fold more potent than many in‑class analogs |
| Conditions | In vitro enzyme assay using rat intestinal α‑glucosidase |
Why This Matters
Confirms that the chromene‑3‑carbaldehyde scaffold provides a viable entry point for developing potent α‑glucosidase inhibitors, with clear structure‑activity relationships that guide analogue selection.
- [1] E. V. Reddy, K. S. Hariprasad, A. Zehra, P. Vijaykumar, A. K. Tiwari, A. Addlagatta, B. C. Raju, Synthesis, free radical scavenging and α‑glucosidase inhibitory activities of 2H‑chromenylphenyloxazolones, Indian J. Chem. 2019, 58B, 680‑690. View Source
